1-Chloro-4-(4-methylanilino)but-3-en-2-one
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Overview
Description
1-Chloro-4-(4-methylanilino)but-3-en-2-one is an organic compound that belongs to the class of enones It features a chloro group, a methylanilino group, and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-methylanilino)but-3-en-2-one typically involves the reaction of 4-methylaniline with a suitable chloroalkene. One common method is the nucleophilic substitution reaction where 4-methylaniline reacts with 1-chloro-3-buten-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-methylanilino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
1-Chloro-4-(4-methylanilino)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-methylanilino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(4-methylanilino)but-3-en-2-one: Features a similar structure with variations in the substituents.
3-Chloro-2-(4-methylanilino)-1,4-naphthoquinone: Another compound with a chloro and methylanilino group but with a naphthoquinone structure.
2-Chloro-3-(4-methylanilino)-1,4-naphthoquinone: Similar to the above but with different positioning of the chloro and methylanilino groups.
Uniqueness
This compound is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
90251-27-7 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-chloro-4-(4-methylanilino)but-3-en-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-9-2-4-10(5-3-9)13-7-6-11(14)8-12/h2-7,13H,8H2,1H3 |
InChI Key |
VEJADFUPQGKSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)CCl |
Origin of Product |
United States |
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